![molecular formula C16H25ClN2O3 B4166459 N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride](/img/structure/B4166459.png)
N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride
Overview
Description
N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which has been found to play a role in the regulation of blood pressure, inflammation, and other physiological processes.
Mechanism of Action
The mechanism of action of N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride involves its ability to selectively inhibit sEH, which is an enzyme that metabolizes epoxy fatty acids. By inhibiting sEH, N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride increases the levels of these epoxy fatty acids, which have been found to have beneficial effects on blood pressure regulation, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride has been found to have a number of biochemical and physiological effects, including the reduction of blood pressure, inflammation, and pain. In addition, it has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride in lab experiments is its selectivity for sEH, which allows for more precise targeting of this enzyme. However, one limitation is that it may not be effective in all animal models or in humans, as the effects of sEH inhibition may vary depending on the specific disease or condition being studied.
Future Directions
There are several future directions for research on N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride, including the development of more potent and selective sEH inhibitors, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanisms of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride in humans, as well as its potential interactions with other drugs and medications.
Scientific Research Applications
N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride has been studied extensively for its potential applications in the treatment of various diseases, including hypertension, inflammation, and pain. In particular, its ability to inhibit sEH has been found to be beneficial in reducing blood pressure and inflammation in animal models.
properties
IUPAC Name |
N-[4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-12(19)18-14-6-8-16(9-7-14)21-11-15(20)10-17-13-4-2-3-5-13;/h6-9,13,15,17,20H,2-5,10-11H2,1H3,(H,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCDOKPRZDEUAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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